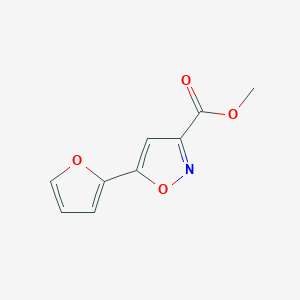

Methyl 5-(2-furyl)isoxazole-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-(furan-2-yl)-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4/c1-12-9(11)6-5-8(14-10-6)7-3-2-4-13-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTEZSUGFQUZAQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NOC(=C1)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80410522 | |

| Record name | methyl 5-(2-furyl)isoxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80410522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33545-41-4 | |

| Record name | methyl 5-(2-furyl)isoxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80410522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Methyl 5-(2-furyl)isoxazole-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a reliable and efficient multi-step synthesis pathway for Methyl 5-(2-furyl)isoxazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis proceeds through four key stages: oximation of 2-furaldehyde, a [3+2] cycloaddition to form the isoxazole core, subsequent hydrolysis to the carboxylic acid intermediate, and final esterification to yield the target molecule. This guide provides detailed experimental protocols, quantitative data, and visual representations of the synthesis workflow.

I. Overall Synthesis Pathway

The synthesis of this compound is achieved through the following four-step reaction sequence:

-

Step 1: Synthesis of 2-Furfural Oxime from 2-Furaldehyde.

-

Step 2: Synthesis of Ethyl 5-(2-furyl)isoxazole-3-carboxylate via a [3+2] cycloaddition reaction.

-

Step 3: Hydrolysis to 5-(2-furyl)isoxazole-3-carboxylic Acid .

-

Step 4: Esterification to this compound .

Caption: Overall four-step synthesis pathway for this compound.

II. Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis, along with tables summarizing the key quantitative data for reagents and reaction conditions.

Step 1: Synthesis of 2-Furfural Oxime

This step involves the reaction of 2-furaldehyde with hydroxylamine hydrochloride in the presence of a base to form the corresponding oxime.

Experimental Protocol:

A mixture of 2-furaldehyde (1 equivalent), hydroxylamine hydrochloride (1.1 equivalents), and a base such as sodium carbonate or sodium acetate (1.5 equivalents) is prepared in a suitable solvent like ethanol or a mixture of ethanol and water. The mixture is stirred at room temperature or with gentle heating (e.g., 60 °C) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is typically removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield 2-furfural oxime, which can be further purified by recrystallization if necessary.

| Reagent/Parameter | Molar Ratio/Value | Notes |

| 2-Furaldehyde | 1.0 eq | Starting material |

| Hydroxylamine Hydrochloride | 1.1 eq | Oximation reagent |

| Sodium Acetate | 1.3 eq | Base |

| Solvent | Ethanol/Water | - |

| Temperature | 60 °C | - |

| Reaction Time | Monitored by TLC | Typically a few hours |

| Yield | High | - |

Step 2: Synthesis of Ethyl 5-(2-furyl)isoxazole-3-carboxylate

This key step involves a [3+2] cycloaddition reaction between the in situ generated nitrile oxide from 2-furfural oxime and ethyl propiolate.[1]

Experimental Protocol:

To a stirring solution of 2-furfural oxime (1 equivalent) and ethyl propiolate (1.8 equivalents) in a suitable solvent such as dichloromethane, an aqueous solution of sodium hypochlorite (bleach, ~2.7 equivalents) is added dropwise. The reaction mixture is stirred vigorously at room temperature overnight. The organic layer is then separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford Ethyl 5-(2-furyl)isoxazole-3-carboxylate.[1]

| Reagent/Parameter | Molar Ratio/Value | Notes |

| 2-Furfural Oxime | 1.0 eq | Dipole precursor |

| Ethyl Propiolate | 1.8 eq | Dipolarophile |

| Sodium Hypochlorite (aq) | 2.7 eq | Oxidant for in situ nitrile oxide formation |

| Solvent | Dichloromethane | - |

| Temperature | Room Temperature | - |

| Reaction Time | Overnight | - |

| Yield | Moderate | [1] |

Step 3: Hydrolysis to 5-(2-furyl)isoxazole-3-carboxylic Acid

The ethyl ester is hydrolyzed to the corresponding carboxylic acid, a crucial intermediate for the final esterification step.

Experimental Protocol:

Ethyl 5-(2-furyl)isoxazole-3-carboxylate (1 equivalent) is dissolved in a mixture of ethanol and water. An excess of a base, such as potassium hydroxide (3 equivalents), is added, and the mixture is stirred at room temperature or gently heated until the hydrolysis is complete (monitored by TLC). After completion, the ethanol is removed under reduced pressure. The remaining aqueous solution is cooled in an ice bath and acidified to a pH of 2-3 with a strong acid like hydrochloric acid. The precipitated solid, 5-(2-furyl)isoxazole-3-carboxylic acid, is collected by filtration, washed with cold water, and dried.

| Reagent/Parameter | Molar Ratio/Value | Notes |

| Ethyl 5-(2-furyl)isoxazole-3-carboxylate | 1.0 eq | Starting ester |

| Potassium Hydroxide | 3.0 eq | Hydrolyzing agent |

| Solvent | Ethanol/Water (2:1) | - |

| Temperature | Room Temperature | - |

| Reaction Time | Monitored by TLC | - |

| Yield | High | - |

Step 4: Esterification to this compound

The final step is the esterification of the carboxylic acid intermediate with methanol to yield the target compound.

Experimental Protocol:

5-(2-furyl)isoxazole-3-carboxylic acid (1 equivalent) is suspended in a suitable solvent like dichloromethane. The suspension is cooled in an ice bath, and thionyl chloride (1.2 equivalents) is added dropwise with stirring. After the addition, the mixture is stirred for a short period (e.g., 20 minutes) at low temperature and then allowed to warm to room temperature. The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude acid chloride. Methanol (2 equivalents) is then added to the residue, and the mixture is stirred at room temperature for several hours (e.g., 6 hours). After the reaction is complete, the excess methanol is evaporated, and the crude product is purified, for instance by recrystallization from a suitable solvent, to give this compound.

| Reagent/Parameter | Molar Ratio/Value | Notes |

| 5-(2-furyl)isoxazole-3-carboxylic Acid | 1.0 eq | Starting acid |

| Thionyl Chloride | 1.2 eq | Activating agent |

| Methanol | 2.0 eq | Esterifying agent |

| Solvent | Dichloromethane | For acid chloride formation |

| Temperature | 0 °C to Room Temp. | - |

| Reaction Time | ~6-8 hours | - |

| Yield | Good to High | - |

III. Visualization of Key Processes

The following diagrams illustrate the core chemical transformations and the overall experimental workflow.

Caption: Key components of the [3+2] cycloaddition reaction.

Caption: Step-by-step experimental workflow for the synthesis.

This comprehensive guide provides a robust framework for the successful synthesis of this compound. Researchers are advised to adhere to standard laboratory safety practices and to monitor each reaction step carefully for optimal results. The provided protocols may be adapted and optimized based on specific laboratory conditions and available instrumentation.

References

"Methyl 5-(2-furyl)isoxazole-3-carboxylate" chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical overview of the chemical properties, synthesis, and characterization of Methyl 5-(2-furyl)isoxazole-3-carboxylate. This heterocyclic compound serves as a valuable building block in medicinal chemistry and materials science. This guide consolidates available data on its physicochemical properties and presents a detailed, two-step synthesis protocol. Visual diagrams are provided to clarify the synthetic workflow.

Chemical Properties and Identification

This compound is a heterocyclic compound featuring both a furan and an isoxazole ring. The isoxazole moiety, in particular, is a common scaffold in pharmacologically active molecules. While specific experimental data such as melting and boiling points are not widely reported, its fundamental properties have been established.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 33545-41-4 | [1] |

| Molecular Formula | C₉H₇NO₄ | [2] |

| Molecular Weight | 193.16 g/mol | [2] |

| Synonyms | Methyl 5-(furan-2-yl)isoxazole-3-carboxylate | [2] |

Synthesis Protocol

A direct, detailed synthesis for this compound is not explicitly detailed in readily available literature. However, a reliable two-step synthesis can be performed, starting from the corresponding ethyl ester, "Ethyl 5-(2-furyl)isoxazole-3-carboxylate". The process involves the hydrolysis of the ethyl ester to the carboxylic acid, followed by a standard esterification with methanol.

Step 1: Synthesis of 5-(2-furyl)isoxazole-3-carboxylic acid

This precursor is synthesized via the hydrolysis of Ethyl 5-(furan-2-yl)isoxazole-3-carboxylate.[2]

Materials and Reagents:

-

Ethyl 5-(furan-2-yl)isoxazole-3-carboxylate (4.14 g)

-

Tetrahydrofuran (THF) (130 mL)

-

Methanol (25 mL)

-

1N Lithium Hydroxide (LiOH) aqueous solution (80 mL)

-

1N Hydrochloric Acid (HCl)

-

Distilled water

Procedure:

-

In a suitable reaction vessel, dissolve Ethyl 5-(furan-2-yl)isoxazole-3-carboxylate (4.14 g) in a mixture of THF (130 mL) and methanol (25 mL).[2]

-

Slowly add 80 mL of a 1N aqueous lithium hydroxide solution to the mixture.[2]

-

Stir the resulting reaction mixture at room temperature for 15 hours.[2]

-

After 15 hours, remove the organic solvents (THF and methanol) by distillation under reduced pressure.[2]

-

Acidify the remaining aqueous residue by adding 1N hydrochloric acid until a solid precipitate forms.[2]

-

Collect the solid product by filtration.

-

Wash the collected solid with distilled water and dry to yield 5-(2-furyl)isoxazole-3-carboxylic acid as a white solid (Expected yield: ~90%).[2]

Step 2: Esterification to this compound

This step involves a standard Fischer esterification of the carboxylic acid synthesized in Step 1.

Materials and Reagents:

-

5-(2-furyl)isoxazole-3-carboxylic acid (from Step 1)

-

Methanol (anhydrous, excess)

-

Sulfuric Acid (H₂SO₄, catalytic amount)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., Ethyl Acetate or Dichloromethane)

Procedure:

-

Suspend 5-(2-furyl)isoxazole-3-carboxylic acid in an excess of anhydrous methanol.

-

Add a catalytic amount of concentrated sulfuric acid (a few drops) to the suspension.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash sequentially with a saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product as necessary, typically via column chromatography on silica gel.

Synthetic Workflow Diagram

The following diagram illustrates the two-step synthesis pathway from the ethyl ester starting material to the final methyl ester product.

Spectroscopic Data

¹H-NMR of 5-(2-furyl)isoxazole-3-carboxylic acid:

-

Solvent: acetone-d₆

-

Frequency: 200 MHz

-

Shifts (δ): 7.90-7.86 (m, 1H), 7.19 (d, 1H), 7.00 (s, 1H), 6.77-6.73 (m, 1H)[2]

Logical Relationship in Synthesis

The synthesis of isoxazoles often relies on the 1,3-dipolar cycloaddition reaction. This key chemical transformation involves the reaction of a nitrile oxide with an alkyne. The following diagram outlines the general logical relationship for forming the core isoxazole ring structure present in the target molecule.

References

An In-Depth Technical Guide to Methyl 5-(2-furyl)isoxazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and characterization of Methyl 5-(2-furyl)isoxazole-3-carboxylate. This heterocyclic compound is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the isoxazole core in various bioactive molecules. This document details the key chemical data, outlines a plausible synthetic pathway with experimental protocols, and presents spectroscopic data for the precursor, offering a foundational resource for researchers in the field.

Core Molecular Structure and Properties

This compound is a heterocyclic compound featuring a central isoxazole ring substituted with a furan ring at the 5-position and a methyl carboxylate group at the 3-position. The molecular formula is C9H7NO4, and the molecular weight is 193.16 g/mol .

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Reference |

| CAS Number | 33545-41-4 | [1] |

| Molecular Formula | C9H7NO4 | [2] |

| Molecular Weight | 193.16 | [1] |

| Storage Temperature | 2-8°C | [1] |

Table 2: Physical Properties of Ethyl 5-(2-furyl)isoxazole-3-carboxylate

| Property | Value | Reference |

| Melting Point | 49 °C | [3] |

| Boiling Point | 352.4 °C at 760 mmHg | [3] |

| Density | 1.233 g/cm³ | [3] |

| Flash Point | 166.9 °C | [3] |

Synthesis Pathway

The synthesis of this compound can be conceptually approached in a two-step process:

-

Formation of the Isoxazole Ring: A 1,3-dipolar cycloaddition reaction is a common and effective method for synthesizing the isoxazole core. This would involve the reaction of a nitrile oxide with an alkyne. For the target molecule, this would likely involve the in-situ generation of a nitrile oxide from an appropriate precursor, which then reacts with an acetylene derivative.

-

Esterification: The resulting 5-(2-furyl)isoxazole-3-carboxylic acid is then esterified to yield the final methyl ester product. Standard esterification methods, such as reaction with methanol in the presence of an acid catalyst or conversion to the acyl chloride followed by reaction with methanol, are applicable.

Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound was not found in the searched literature, a general procedure can be adapted from the synthesis of analogous compounds. The following protocols are based on established methods for isoxazole synthesis and esterification.

Synthesis of 5-(2-furyl)isoxazole-3-carboxylic acid (Precursor)

This procedure is based on the principles of 1,3-dipolar cycloaddition.

Materials:

-

Furan-2-carboxaldehyde

-

Hydroxylamine hydrochloride

-

Sodium carbonate

-

N-Chlorosuccinimide (NCS)

-

Propiolic acid

-

Triethylamine

-

Suitable solvents (e.g., ethanol, dichloromethane, diethyl ether)

Procedure:

-

Oxime Formation: Dissolve furan-2-carboxaldehyde and hydroxylamine hydrochloride in ethanol. Add a solution of sodium carbonate portion-wise and stir the mixture at room temperature. Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure and extract the product with a suitable organic solvent.

-

Nitrile Oxide Generation and Cycloaddition: Dissolve the furan-2-carboxaldehyde oxime in a suitable solvent like dichloromethane. Add N-Chlorosuccinimide (NCS) to the solution to form the hydroximoyl chloride in situ. In a separate flask, dissolve propiolic acid and triethylamine in the same solvent. Slowly add the hydroximoyl chloride solution to the propiolic acid solution at a controlled temperature. Stir the reaction mixture until completion as monitored by TLC.

-

Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain 5-(2-furyl)isoxazole-3-carboxylic acid.[2]

Synthesis of this compound

This protocol is adapted from the synthesis of Methyl 3-phenylisoxazole-5-carboxylate.[4]

Materials:

-

5-(2-furyl)isoxazole-3-carboxylic acid

-

Thionyl chloride (SOCl2)

-

Methanol (anhydrous)

-

Dichloromethane (anhydrous)

Procedure:

-

Acid Chloride Formation: Dissolve 5-(2-furyl)isoxazole-3-carboxylic acid in anhydrous dichloromethane and cool the solution in an ice bath. Add thionyl chloride dropwise with stirring. After the addition, allow the reaction to proceed for a specified time (e.g., 20 minutes) in the ice bath.[4]

-

Esterification: Remove the solvent and excess thionyl chloride under reduced pressure. To the resulting crude acid chloride, add anhydrous methanol and stir the mixture at room temperature for several hours (e.g., 6 hours).[4]

-

Work-up and Purification: Monitor the reaction by TLC. Upon completion, remove the methanol under reduced pressure. The resulting residue can be purified by column chromatography on silica gel to yield the final product, this compound.[4]

Spectroscopic Data and Characterization

Table 3: Spectroscopic Data for 5-(2-furyl)isoxazole-3-carboxylic acid (CAS: 98434-06-1)

| Spectroscopic Method | Observed Peaks / Data |

| ¹H NMR | Data available but specific shifts not detailed in search results. |

| ¹³C NMR | Data available but specific shifts not detailed in search results. |

| Infrared (IR) | Data available but specific wavenumbers not detailed in search results. |

| Mass Spectrometry (MS) | Data available but specific m/z values not detailed in search results. |

Researchers are advised to perform full spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and MS) on the synthesized this compound to confirm its structure and purity.

Applications and Future Directions

Isoxazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The title compound, this compound, serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its structural motifs, the furan and isoxazole rings, are present in numerous pharmaceuticals.

Future research could focus on:

-

The synthesis of a library of derivatives based on this core structure for biological screening.

-

Investigation of its potential as an intermediate in the synthesis of novel agrochemicals.

-

Exploring its coordination chemistry with various metal ions.

Conclusion

This technical guide has summarized the available information on this compound, providing a framework for its synthesis and characterization. While a detailed experimental protocol and full spectroscopic data for the title compound are yet to be published, the provided information on its precursor and analogous compounds offers a solid starting point for researchers. The versatile isoxazole core suggests that this compound and its derivatives hold significant promise for future applications in drug discovery and materials science.

References

Spectroscopic and Synthetic Profile of Methyl 5-(2-furyl)isoxazole-3-carboxylate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of Methyl 5-(2-furyl)isoxazole-3-carboxylate, a heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis. Due to the limited availability of specific experimental data for the methyl ester, this document presents data for the closely related analogue, Ethyl 5-(2-furyl)isoxazole-3-carboxylate, as a valuable proxy.

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and 13C NMR spectra are crucial for the structural elucidation of the molecule. For the ethyl analogue, the characteristic signals of the ethyl group (a quartet and a triplet) would be replaced by a singlet for the methyl group in this compound, typically appearing around 3.8-4.0 ppm in the 1H NMR spectrum. The signals for the furan and isoxazole rings are expected to be largely similar.

Table 1: Predicted 1H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.7 | dd | 1H | H-5 (furan) |

| ~7.2 | d | 1H | H-3 (furan) |

| ~6.9 | s | 1H | H-4 (isoxazole) |

| ~6.6 | dd | 1H | H-4 (furan) |

| ~3.9 | s | 3H | -OCH3 |

Table 2: Predicted 13C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~162 | C=O (ester) |

| ~160 | C-3 (isoxazole) |

| ~158 | C-5 (isoxazole) |

| ~146 | C-5 (furan) |

| ~144 | C-2 (furan) |

| ~115 | C-3 (furan) |

| ~112 | C-4 (furan) |

| ~105 | C-4 (isoxazole) |

| ~53 | -OCH3 |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

Table 3: Predicted IR Spectral Data for this compound

| Wavenumber (cm-1) | Intensity | Assignment |

| ~3100 | Medium | C-H stretching (aromatic/heteroaromatic) |

| ~2950 | Medium | C-H stretching (methyl) |

| ~1730 | Strong | C=O stretching (ester) |

| ~1600, ~1500 | Medium-Strong | C=C and C=N stretching (furan and isoxazole rings) |

| ~1250 | Strong | C-O stretching (ester) |

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak (M+) and characteristic fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 193 | Molecular ion [M]+ |

| 162 | [M - OCH3]+ |

| 134 | [M - COOCH3]+ |

| 95 | Furan fragment |

Experimental Protocols

A general and plausible synthetic route to this compound involves the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. A common precursor for the nitrile oxide is an oxime, which can be oxidized in situ.

Synthesis of this compound

Materials:

-

Methyl propiolate

-

2-Furaldehyde oxime

-

N-Chlorosuccinimide (NCS)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

Procedure:

-

A solution of 2-furaldehyde oxime (1.0 eq) and methyl propiolate (1.2 eq) in dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

The solution is cooled to 0 °C in an ice bath.

-

N-Chlorosuccinimide (1.1 eq) is added portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Triethylamine (1.5 eq) is then added dropwise to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred for 12-24 hours.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Experimental Workflow Visualization

The synthesis of this compound can be visualized as a straightforward workflow.

Caption: Synthetic workflow for this compound.

Signaling Pathways and Logical Relationships

As a synthetic intermediate and building block, this compound is not known to be directly involved in specific biological signaling pathways. Its utility lies in its potential for modification and incorporation into larger, more complex molecules with potential biological activity. The logical relationship of this compound is primarily within the realm of synthetic organic chemistry, serving as a versatile scaffold for the synthesis of various derivatives.

The isoxazole ring is a known pharmacophore present in several approved drugs, and furan rings are also common in bioactive molecules. The combination of these two heterocycles in this compound makes it an attractive starting material for the exploration of new chemical entities in drug discovery programs.

Caption: Logical relationships of this compound.

An In-depth Technical Guide to Methyl 5-(2-furyl)isoxazole-3-carboxylate (CAS: 33545-41-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 5-(2-furyl)isoxazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its physicochemical properties, a probable synthetic route, and potential biological activities based on structurally related compounds. Experimental protocols for synthesis and biological evaluation are also provided to facilitate further research.

Chemical and Physical Properties

This compound is a small organic molecule featuring a central isoxazole ring substituted with a furan ring at the 5-position and a methyl ester at the 3-position. The isoxazole and furan rings are both aromatic heterocycles known to be present in various biologically active compounds. The physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 33545-41-4 | N/A |

| Molecular Formula | C₉H₇NO₄ | N/A |

| Molecular Weight | 193.16 g/mol | N/A |

| Storage Temperature | 2-8°C | [1] |

Synthesis

Proposed Synthetic Pathway:

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general methods for the synthesis of isoxazole derivatives.

Step 1: Synthesis of 5-(2-furyl)isoxazole-3-carboxylic acid

A common method for forming the isoxazole ring is through a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. The carboxylic acid can be obtained by using propiolic acid as the alkyne source.

-

Materials: Furan-2-carboxaldehyde, hydroxylamine hydrochloride, sodium hydroxide, propiolic acid, and a suitable oxidizing agent (e.g., N-chlorosuccinimide or chloramine-T).

-

Procedure:

-

Prepare furan-2-aldoxime by reacting furan-2-carboxaldehyde with hydroxylamine hydrochloride in the presence of a base.

-

Generate the corresponding hydroximoyl chloride by reacting the aldoxime with N-chlorosuccinimide in a suitable solvent like DMF.

-

In situ generate the furan-2-carbonitrile oxide by treating the hydroximoyl chloride with a base (e.g., triethylamine).

-

React the nitrile oxide with propiolic acid in a suitable solvent.

-

Purify the resulting 5-(2-furyl)isoxazole-3-carboxylic acid by recrystallization or column chromatography.

-

Step 2: Esterification to this compound [2]

-

Materials: 5-(2-furyl)isoxazole-3-carboxylic acid, thionyl chloride, methanol, dichloromethane.

-

Procedure:

-

Dissolve 5-(2-furyl)isoxazole-3-carboxylic acid (1 equivalent) in dichloromethane.

-

Add thionyl chloride (1.2 equivalents) dropwise to the solution while stirring in an ice bath for 20 minutes.

-

Remove the solvent under reduced pressure.

-

Add methanol (2 equivalents) to the residue and stir for 6 hours at room temperature.

-

Purify the resulting this compound by column chromatography or recrystallization.

-

Spectral Data (Predicted)

While specific spectral data for this compound is not available, the following are predicted 1H and 13C NMR chemical shifts based on the analysis of similar isoxazole structures.[3][4]

Predicted 1H and 13C NMR Data

| Data Type | Predicted Chemical Shifts (ppm) and Multiplicity |

| 1H NMR | ~7.7 (d, 1H, furan-H5), ~7.2 (d, 1H, furan-H3), ~6.8 (s, 1H, isoxazole-H4), ~6.6 (dd, 1H, furan-H4), ~3.9 (s, 3H, OCH₃) |

| 13C NMR | ~168 (C=O, ester), ~162 (isoxazole-C3), ~158 (isoxazole-C5), ~145 (furan-C2), ~144 (furan-C5), ~112 (furan-C4), ~110 (furan-C3), ~105 (isoxazole-C4), ~52 (OCH₃) |

Potential Biological and Pharmacological Activities

The isoxazole scaffold is a well-established pharmacophore present in numerous approved drugs. Derivatives of isoxazole have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[5] The presence of the furan ring may also contribute to the biological profile of the molecule.

Based on studies of structurally similar compounds, this compound is a candidate for investigation in the following areas:

-

Antimicrobial Activity: Isoxazole derivatives have shown promise as antibacterial and antifungal agents.[6] The specific activity of this compound would need to be evaluated against a panel of pathogenic bacteria and fungi.

-

Anticancer Activity: Many isoxazole-containing compounds have been reported to exhibit cytotoxic activity against various cancer cell lines.[5][7] The mechanism of action often involves the inhibition of key enzymes or signaling pathways involved in cancer cell proliferation.

-

Enzyme Inhibition: Isoxazole derivatives have been identified as inhibitors of various enzymes, including cyclooxygenases (COX).[4]

Workflow for Biological Screening:

Caption: A general workflow for the biological evaluation of the target compound.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay) [5]

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

-

Materials: Cancer cell lines (e.g., HeLa, MCF-7), Dulbecco's Modified Eagle's Medium (DMEM), fetal bovine serum (FBS), penicillin-streptomycin, trypsin-EDTA, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), dimethyl sulfoxide (DMSO), 96-well plates.

-

Procedure:

-

Culture cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

-

Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in culture medium.

-

Replace the medium in the wells with the medium containing the test compound at various concentrations and incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

-

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution) [6]

This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

-

Materials: Bacterial or fungal strains, Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi), 96-well microtiter plates, this compound.

-

Procedure:

-

Prepare a standardized inoculum of the microorganism.

-

Prepare serial twofold dilutions of the test compound in the appropriate broth in a 96-well plate.

-

Add the microbial inoculum to each well.

-

Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Conclusion

This compound is a heterocyclic compound with potential for further investigation in drug discovery. While specific data on this molecule is limited, its structural similarity to other biologically active isoxazoles suggests that it may possess valuable pharmacological properties. The synthetic and experimental protocols provided in this guide offer a framework for researchers to synthesize, characterize, and evaluate the biological potential of this compound. Further studies are warranted to fully elucidate its chemical and biological profile and to explore its potential as a lead compound for the development of new therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Medicinal Chemistry Perspective of Fused Isoxazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]

- 5. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of novel 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Heterocyclic Building Block: A Technical Guide to Methyl 5-(2-furyl)isoxazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, properties, and applications of Methyl 5-(2-furyl)isoxazole-3-carboxylate, a valuable heterocyclic building block in medicinal chemistry and materials science. This document provides detailed experimental protocols, comprehensive data, and visualizations to support its use in the development of novel bioactive compounds.

Chemical Identity and Physical Properties

This compound is a fine chemical raw material with the molecular formula C₉H₇NO₄ and a molecular weight of 193.16 g/mol . It is recognized by the CAS Number 33545-41-4. For optimal stability, it should be stored in a dry, sealed environment at 2-8°C.[1]

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₇NO₄ | [1] |

| Molecular Weight | 193.16 g/mol | [1] |

| CAS Number | 33545-41-4 | |

| Storage Temperature | 2-8°C | [1] |

Synthesis of this compound

The primary and most effective method for synthesizing this compound is through a 1,3-dipolar cycloaddition reaction. This involves the in situ generation of 2-furyl nitrile oxide from 2-furfuraldoxime, which then reacts with methyl propiolate. It is important to note that this reaction yields a mixture of two regioisomers: this compound and Methyl 3-(2-furyl)isoxazole-5-carboxylate. The ratio of these isomers is influenced by the solvent used in the reaction.

A study on the synthesis of the analogous ethyl ester, Ethyl 5-(2-furyl)isoxazole-3-carboxylate, demonstrated that the use of dichloromethane as a solvent favors the formation of the desired 3,5-disubstituted isoxazole.[2]

Detailed Experimental Protocol

The following protocol is adapted from the synthesis of the ethyl ester analog and is expected to yield the target methyl ester with high fidelity.[2]

Materials:

-

2-Furfuraldoxime

-

Methyl propiolate

-

Sodium hypochlorite solution (e.g., commercial bleach)

-

Dichloromethane (CH₂Cl₂)

-

Ethyl acetate

-

Hexane

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 2-furfuraldoxime and methyl propiolate in dichloromethane.

-

While stirring vigorously at room temperature, add the sodium hypochlorite solution dropwise. The reaction is exothermic and should be controlled.

-

Continue stirring overnight at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to separate the two regioisomers.

-

Combine the fractions containing the desired product and evaporate the solvent to obtain pure this compound.

Table 2: Solvent Effects on Regioselectivity (Adapted from Ethyl Ester Synthesis)

| Solvent | Ratio of 3,5-isomer to 3,4-isomer | Reference |

| Dichloromethane | 3.4 : 1 | [2] |

| Toluene | 2.0 : 1 | [2] |

| Ethanol | 1.9 : 1 | [2] |

| Dimethyl sulfoxide | 1.5 : 1 | [2] |

Reactivity and Chemical Transformations

The isoxazole ring in this compound is a versatile scaffold that can undergo various chemical transformations, making it a valuable intermediate in multi-step syntheses.

-

Ester Hydrolysis: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 5-(2-furyl)isoxazole-3-carboxylic acid, under basic conditions. This carboxylic acid can then be coupled with various amines to form a diverse library of amides.

-

Amide Coupling: The carboxylic acid derivative can be activated and coupled with a wide range of amines to generate isoxazole-3-carboxamides, a class of compounds with known biological activities.

-

Ring Opening: The isoxazole ring can be susceptible to reductive cleavage under certain conditions, such as catalytic hydrogenation, which can lead to the formation of enaminones. This reactivity opens up pathways to different classes of compounds.

Applications in Drug Discovery and Medicinal Chemistry

The isoxazole moiety is a well-established pharmacophore found in numerous FDA-approved drugs and clinical candidates.[3] Isoxazole-containing compounds exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[3][4] this compound serves as a key starting material for the synthesis of novel drug candidates.

The ethyl ester analog, Ethyl 5-(2-furyl)isoxazole-3-carboxylate, is a known key intermediate in the synthesis of pharmaceutical drugs.[5] Its unique isoxazole ring structure contributes to the development of new medications with potential therapeutic applications.[5] This strongly suggests that the methyl ester can be similarly employed in drug discovery programs.

Derivatives of isoxazole-3-carboxylates have shown promise in various therapeutic areas:

-

Anticancer Agents: Isoxazole-carboxamide derivatives have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines.[6]

-

Antimicrobial Agents: The isoxazole scaffold is present in several antibacterial and antifungal drugs.[7]

-

Anti-inflammatory Agents: Certain isoxazole derivatives have demonstrated anti-inflammatory properties.[3]

The general workflow for utilizing this compound in a drug discovery program is outlined below.

Conclusion

This compound is a highly valuable and versatile heterocyclic building block with significant potential in drug discovery and materials science. Its straightforward synthesis via 1,3-dipolar cycloaddition and the diverse reactivity of its functional groups make it an attractive starting material for the creation of novel and complex molecules. The established biological importance of the isoxazole scaffold further underscores the utility of this compound in the development of new therapeutic agents. This guide provides a solid foundation of data and protocols to facilitate its application in research and development.

References

- 1. This compound CAS#: 33545-41-4 [m.chemicalbook.com]

- 2. Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity [pubs.sciepub.com]

- 3. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. lookchem.com [lookchem.com]

- 6. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Versatile Scaffold: Methyl 5-(2-furyl)isoxazole-3-carboxylate as a Cornerstone for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoxazole nucleus, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities. Among the myriad of isoxazole-containing building blocks, Methyl 5-(2-furyl)isoxazole-3-carboxylate stands out as a versatile starting material for the synthesis of novel therapeutic agents. Its unique structural features, combining the electron-rich furan ring with the isoxazole core and a reactive ester group, provide a foundation for the development of compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide delves into the synthesis, potential applications, and biological evaluation of derivatives originating from this promising scaffold.

Chemical Properties and Synthesis

This compound, with the chemical formula C₉H₇NO₄ and a molecular weight of 193.16 g/mol , serves as a key intermediate in organic synthesis. While specific data for the methyl ester is not extensively documented, its ethyl ester counterpart, Ethyl 5-(2-furyl)isoxazole-3-carboxylate, is well-characterized and its properties are often analogous.

The primary route for the synthesis of the 5-(2-furyl)isoxazole-3-carboxylate core is through a 1,3-dipolar cycloaddition reaction. This powerful transformation typically involves the reaction of a nitrile oxide with an alkyne.

General Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of a 5-Substituted Isoxazole-3-carboxylate

Materials:

-

Furan-2-carboxaldehyde

-

Hydroxylamine hydrochloride

-

Sodium hydroxide

-

N-Chlorosuccinimide (NCS) or Sodium hypochlorite (bleach)

-

Methyl propiolate

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Triethylamine (or another suitable base)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane, Ethyl acetate)

Procedure:

-

Preparation of Furan-2-carboxaldehyde Oxime:

-

Dissolve furan-2-carboxaldehyde in a suitable solvent (e.g., ethanol/water mixture).

-

Add a solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide) to the aldehyde solution.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Work up the reaction by removing the solvent and extracting the product. Purify if necessary.

-

-

In situ Generation of Furan-2-carbonitrile oxide and Cycloaddition:

-

Dissolve the furan-2-carboxaldehyde oxime in an anhydrous solvent (e.g., dichloromethane).

-

Add a base (e.g., triethylamine) to the solution.

-

Cool the mixture in an ice bath and slowly add a solution of an oxidizing agent (e.g., N-chlorosuccinimide or sodium hypochlorite).

-

Once the formation of the nitrile oxide is observed (can be monitored by TLC), add methyl propiolate to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until the nitrile oxide is consumed.

-

-

Work-up and Purification:

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.

-

Applications in Drug Discovery

The 5-(2-furyl)isoxazole-3-carboxylate scaffold is a versatile starting point for the synthesis of a wide range of biologically active molecules. The ester functionality can be readily converted to amides, hydrazides, and other functional groups, allowing for the exploration of a large chemical space.

Anticancer Activity

Derivatives of the isoxazole core have demonstrated significant potential as anticancer agents. The furan moiety can participate in various interactions with biological targets, and modifications of the carboxylate group can modulate the compound's pharmacokinetic and pharmacodynamic properties.

For instance, a series of novel isoxazole-carboxamide derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. While not directly derived from the title compound, these studies provide a strong rationale for its use in anticancer drug discovery.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Isoxazole-Carboxamide Derivatives | HeLa (Cervical Cancer) | 15.48 | [1][2] |

| Isoxazole-Carboxamide Derivatives | Hep3B (Liver Cancer) | ~23 | [2] |

| 5-(Thiophen-2-yl)isoxazole Derivative (TTI-6) | MCF-7 (Breast Cancer) | 1.91 | [3] |

Antimicrobial Activity

The isoxazole scaffold is also a well-known pharmacophore in the development of antimicrobial agents. By modifying the core structure, researchers have developed compounds with potent activity against various bacterial and fungal strains.

| Compound Class | Microorganism | MIC (µM) | Reference |

| 5-Methylisoxazole-3-Carboxamide Derivatives | Mycobacterium tuberculosis H37Rv | 3.125 | [4] |

| 5-Methylisoxazole-3-Carboxamide Derivatives | Bacillus subtilis | 6.25 | [4] |

| 5-Methylisoxazole-3-Carboxamide Derivatives | Escherichia coli | 6.25 | [4] |

Signaling Pathways and Mechanisms of Action

While specific signaling pathways for this compound have not been elucidated, research on related isoxazole derivatives points to several potential mechanisms of action in cancer. These include the induction of apoptosis, inhibition of key enzymes like topoisomerase, and modulation of signaling pathways involved in cell proliferation and survival.

Potential Anticancer Mechanisms of Isoxazole Derivatives

Caption: Potential anticancer mechanisms of action for isoxazole derivatives.

Conclusion

This compound represents a highly valuable and versatile starting material for the discovery of new drugs. Its synthetic accessibility, coupled with the proven track record of the isoxazole scaffold in medicinal chemistry, makes it an attractive core for the development of novel therapeutic agents. Further exploration of the chemical space around this scaffold is warranted and holds significant promise for identifying new drug candidates with improved efficacy and safety profiles for a range of diseases, particularly in the areas of oncology and infectious diseases. The data from analogous compounds strongly suggests that derivatives of this molecule are likely to exhibit interesting biological activities, making it a prime candidate for further investigation in drug discovery programs.

References

- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of Isoxazole-3-Carboxylate Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a cornerstone in medicinal chemistry, and its derivatives, particularly isoxazole-3-carboxylate esters, have emerged as a class of compounds with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these promising molecules, with a focus on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.

Synthesis of Isoxazole-3-Carboxylate Esters

The synthesis of isoxazole-3-carboxylate esters is most commonly achieved through 1,3-dipolar cycloaddition reactions. A prevalent method involves the reaction of a nitrile oxide with an alkyne. For instance, ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate can be synthesized from the NaOH-catalyzed cycloaddition-condensation of ethyl nitroacetate and propargyl benzoate in water.[1] Another approach involves the cyclization of 3-substituted-3-oxopropionates with hydroxylamine hydrochloride in an alkaline aqueous solution to yield 3-substituted-4-isoxazole-5-ketones, which can be further processed to the desired carboxylic acid and subsequently esterified.

Anticancer Activity

Isoxazole-3-carboxylate ester derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms including the induction of apoptosis, inhibition of protein kinases, and disruption of cell signaling pathways.

Quantitative Anticancer Data

The cytotoxic effects of various isoxazole-3-carboxylate ester derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 2a | Colo205 | 9.179 | [2] |

| HepG2 | 7.55 | [2] | |

| B16F1 | >40 | [2] | |

| HeLa | 40.85 | [2] | |

| 2e | B16F1 | 0.079 | [2] |

| MYM4 | CaCo-2 | 10.22 | [3] |

| Hep3B | 4.84 | [3] | |

| HeLa | 1.57 | [3] | |

| TTI-4 | MCF-7 | 2.63 | [4] |

Mechanism of Action: Apoptosis Induction

A primary mechanism by which isoxazole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This process is tightly regulated by a cascade of signaling molecules.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the development of numerous diseases. Isoxazole-3-carboxylate esters have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Quantitative Anti-inflammatory Data

The inhibitory activity of isoxazole derivatives against COX-1 and COX-2 enzymes is a key indicator of their anti-inflammatory potential.

| Compound ID | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1/COX-2) | Reference |

| A13 | 64 | 13 | 4.92 | [5] |

| MYM1 | 4.1 | - | - | [3] |

| MYM4 | - | <240 | >4 | [3] |

| IXZ3 | - | 950 | - | [6] |

Mechanism of Action: NF-κB Signaling Pathway Inhibition

The transcription factor NF-κB plays a central role in regulating the inflammatory response. Some isoxazole derivatives have been shown to inhibit the NF-κB signaling pathway.

Antimicrobial Activity

The emergence of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. Isoxazole-3-carboxylate esters have shown promise in this area, exhibiting activity against a range of bacterial and fungal pathogens.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

| Compound ID | Microorganism | MIC (µM) | Reference |

| 9d | Mycobacterium tuberculosis (replicating) | 0.2 | [7] |

| Mycobacterium tuberculosis (non-replicating) | 2.6 | [7] | |

| 1e,f; 2d; 4a | Staphylococcus epidermidis 756 | 56.2 µg/mL | [8] |

| 3a | Pseudomonas aeruginosa ATCC 27853 | 14 µg/mL | [8] |

| 1d,e; 3a; 4a; 6i,j | Candida albicans 128 | 14 µg/mL | [8] |

Neuroprotective Activity

Certain isoxazole derivatives have been identified as modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in synaptic transmission and plasticity in the central nervous system. This activity suggests their potential in treating neurological disorders.[9]

Mechanism of Action: AMPA Receptor Modulation

Some isoxazole-3-carboxylate derivatives act as positive allosteric modulators (PAMs) of AMPA receptors, enhancing the receptor's response to glutamate.

Experimental Protocols

General Procedure for Synthesis of Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate[1]

-

A solution of NaOH (4.24 M, 0.040 mL, 0.170 mmol) is added to a mixture of propargyl benzoate (272 mg, 1.70 mmol), ethyl nitroacetate (564 mg, 4.24 mmol), water (4160 mg), and ethanol (1280 mg).

-

The mixture is vigorously stirred in a sealed tube at 60 °C for 16 hours.

-

The reaction mixture is concentrated, and the residue is purified by flash chromatography on silica gel.

Cell Viability (MTT) Assay[10]

-

Seed cells into 96-well plates at a density of 1 x 10^4 cells per well and incubate overnight.

-

Treat the cells with various concentrations of the isoxazole derivative for 24 or 48 hours.

-

Add MTT solution (1 mg/mL) to each well.

-

Incubate for a further period to allow formazan crystal formation.

-

Solubilize the formazan crystals and measure the absorbance to determine cell viability.

In Vitro COX Inhibition Assay[5]

-

A COX inhibitor screening assay kit is used to measure the peroxidase activity of COX.

-

The assay monitors the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

-

The test compound is incubated with the COX enzyme (COX-1 or COX-2).

-

The reaction is initiated by the addition of arachidonic acid.

-

The rate of TMPD oxidation is measured, and the IC50 value is calculated from the concentration-inhibition response curve.

Antimicrobial Broth Microdilution Assay[11][12]

-

Prepare serial two-fold dilutions of the isoxazole derivative in a suitable broth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

Isoxazole-3-carboxylate esters represent a versatile and promising class of compounds with a wide array of biological activities. Their demonstrated efficacy in anticancer, anti-inflammatory, antimicrobial, and neuroprotective models warrants further investigation and development. The synthetic accessibility and the potential for structural modification make this scaffold an attractive starting point for the design of novel therapeutic agents. This guide provides a foundational understanding for researchers and drug development professionals to explore the full potential of this important class of molecules.

References

- 1. cris.huji.ac.il [cris.huji.ac.il]

- 2. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. research.aalto.fi [research.aalto.fi]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. A Facile Approach to Bis(isoxazoles), Promising Ligands of the AMPA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of the Furan Ring in Modulating the Bioactivity of Isoxazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the furan ring into isoxazole scaffolds has emerged as a powerful approach in medicinal chemistry for the development of novel therapeutic agents. This technical guide delves into the multifaceted role of the furan moiety, exploring its influence on the synthesis, physicochemical properties, and diverse biological activities of isoxazole derivatives. By examining structure-activity relationships and providing detailed experimental insights, this document aims to equip researchers with the knowledge to rationally design and develop next-generation furan-isoxazole-based drugs.

Introduction: The Furan-Isoxazole Hybrid Scaffold

The isoxazole ring is a well-established "privileged structure" in drug discovery, known for its presence in a variety of clinically approved drugs.[1] Its fusion or linkage with a furan ring, another biologically significant heterocycle, creates a unique chemical entity with modulated electronic and steric properties.[2][3] The electron-rich nature of the furan ring can significantly influence the reactivity and biological interactions of the entire molecule, often enhancing binding affinity to target proteins and improving pharmacokinetic profiles.[4][5] This synergistic combination has led to the discovery of furan-isoxazole derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[2][6][7][8]

Synthesis of Furan-Containing Isoxazole Derivatives

A prominent and efficient method for the synthesis of fused furan-isoxazole systems, such as furo[3,4-d]isoxazole derivatives, is the intramolecular nitrile oxide cycloaddition (INOC) reaction.[9] This reaction proceeds via the in-situ generation of a nitrile oxide from a furan-aldoxime precursor, which then undergoes a [3+2] cycloaddition with the endocyclic double bond of the furan ring.[9] This method is favored for its high regioselectivity and stereoselectivity.[9]

General Synthetic Workflow

The synthesis of isoxazole derivatives, including those containing a furan moiety, often follows a generalized pathway that can be adapted based on the desired substitution patterns.

Caption: Generalized synthetic pathway to substituted isoxazoles.

Experimental Protocol: Synthesis of 3-(4-bromophenyl)-5-(1-methyl-1H-pyrrol-2-yl)isoxazole

This protocol details a representative synthesis of a furan-analogous (pyrrole-containing) isoxazole derivative, illustrating the key chemical transformations.[10]

Step 1: Chalcone Formation

-

To a solution of 1-(4-bromophenyl)ethan-1-one (1.0 eq) and 1-methyl-1H-pyrrole-2-carbaldehyde (1.0 eq) in ethanol, add a 40% aqueous solution of sodium hydroxide (2.0 eq) at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl.

-

Filter the precipitated solid, wash with water, and dry to obtain the chalcone derivative, (E)-1-(4-bromophenyl)-3-(1-methyl-1H-pyrrol-2-yl)prop-2-en-1-one.

Step 2: Isoxazole Ring Formation (Cyclization)

-

Dissolve the chalcone intermediate (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in ethanol.

-

Add sodium acetate (2.0 eq) to the mixture in hot acetic acid.

-

Reflux the resulting mixture for 8-12 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Filter the resulting precipitate, wash with water, and recrystallize from ethanol to yield the final product, 3-(4-bromophenyl)-5-(1-methyl-1H-pyrrol-2-yl)isoxazole.

Role of the Furan Ring in Biological Activity

The furan ring plays a crucial role in defining the biological activity of isoxazole derivatives. Its electron-rich nature and ability to act as a bioisostere for other aromatic systems like phenyl or thiophene rings allow for fine-tuning of the molecule's properties.[4][11]

Anticancer Activity

Numerous studies have highlighted the anticancer potential of furan-isoxazole derivatives.[7][11][12][13] The furan moiety can contribute to the cytotoxic activity through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.

3.1.1. Structure-Activity Relationship (SAR) Insights

-

Bioisosteric Replacement: The substitution of a furan ring with other heterocycles like thiophene or pyrrole can significantly alter the anticancer potency and selectivity.[11]

-

Substituents on Pendant Aryl Rings: The nature and position of substituents on other aryl rings within the molecule are critical. For instance, electron-withdrawing groups like chlorine on a phenyl ring can enhance cytotoxic activity.[11]

-

Substituents on the Fused Ring System: Modifications on the furan ring itself, such as the introduction of a bromine atom, can influence activity, though the effects are not always predictable.[11]

3.1.2. Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative furan-containing isoxazole derivatives against various cancer cell lines.

| Compound ID | Fused/Linked Ring | Substituent (R) | Cancer Cell Line | IC50 (µM) | Reference |

| A-1 | Furan | H | MCF-7 (Breast) | 12.5 | [11] |

| A-2 | Furan | 4-Cl-Phenyl | MCF-7 (Breast) | 5.2 | [11] |

| A-3 | Furan | Br | MCF-7 (Breast) | 15.8 | [11] |

| B-1 | Thiophene | H | MCF-7 (Breast) | 18.3 | [11] |

| B-2 | Thiophene | 4-OCH3-Phenyl | MCF-7 (Breast) | 8.9 | [11] |

| 42 | Furan (Furfuryl) | - | MCF-7 (Breast) | Not specified as promoting anti-inflammatory and anticancer effects | [7] |

| 37 | Isoxazole-Indole | - | 29 different cell lines | Potent activity | [7] |

3.1.3. Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the furan-isoxazole derivatives in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

Furan-isoxazole derivatives have also demonstrated significant potential as antimicrobial agents against a range of bacterial and fungal pathogens.[8][14][15] The furan ring is a key pharmacophore that contributes to their mechanism of action, which can involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

3.2.1. Quantitative Data on Antimicrobial Activity

The following table presents the in vitro antimicrobial activity of selected furan-isoxazole derivatives.

| Compound ID | Target Organism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| 5a | S. aureus (Gram +) | 18 | 40 | [8] |

| 5c | E. coli (Gram -) | 16 | 40 | [8] |

| 5e | A. niger (Fungus) | 15 | 40 | [8] |

| 5f | S. aureus (Gram +) | 17 | 40 | [8] |

| 5i | E. coli (Gram -) | 19 | 40 | [8] |

Note: MIC values were tested at a concentration of 40 µg/ml.

Anti-inflammatory Activity

Certain furan-isoxazole derivatives have been shown to possess anti-inflammatory properties. For example, 3-(2-hydroxyphenyl)-1-(5-methyl-furan-2-yl) propenone has been observed to suppress various proinflammatory mediators and selectively inhibit the p38/AFT-2 and AP-1 signaling pathways.

Signaling Pathways and Experimental Workflows

The biological activity of furan-isoxazole derivatives is often mediated through their interaction with specific cellular signaling pathways. Visualizing these pathways and the experimental workflows used to study them is crucial for understanding their mechanism of action.

Caption: A representative MAPK/ERK signaling pathway often targeted by kinase inhibitors.

Caption: A general experimental workflow for the discovery and optimization of anticancer compounds.

Conclusion and Future Directions

The furan ring is a pivotal component in the design of novel isoxazole derivatives with significant therapeutic potential. Its unique electronic and steric properties contribute to enhanced biological activity across a range of diseases, including cancer and microbial infections. The structure-activity relationship data clearly indicates that strategic modifications of the furan ring and its substituents can lead to the development of more potent and selective drug candidates.

Future research should focus on expanding the chemical diversity of furan-isoxazole libraries and exploring their efficacy in more complex biological models. A deeper understanding of their mechanisms of action and the identification of their specific molecular targets will be crucial for advancing these promising compounds into clinical development. The continued exploration of the furan-isoxazole scaffold holds great promise for the discovery of next-generation therapeutics to address unmet medical needs.

References

- 1. Medicinal Chemistry Perspective of Fused Isoxazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 5. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]

- 6. espublisher.com [espublisher.com]

- 7. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]

- 13. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. jcpr.humanjournals.com [jcpr.humanjournals.com]

The Pivotal Role of Methyl 5-(2-furyl)isoxazole-3-carboxylate in Modern Agrochemical Synthesis: A Technical Guide

For Researchers, Scientists, and Agrochemical Development Professionals

The escalating global demand for food security necessitates the development of novel, effective, and environmentally conscious crop protection agents. In this context, heterocyclic compounds, particularly those containing the isoxazole scaffold, have emerged as a cornerstone in the synthesis of advanced agrochemicals. Among these, Methyl 5-(2-furyl)isoxazole-3-carboxylate stands out as a versatile and highly valuable building block. Its unique structural features allow for the creation of a diverse array of potent fungicides, herbicides, and insecticides. This technical guide provides an in-depth exploration of the synthesis, applications, and biological activities of agrochemicals derived from this pivotal precursor.

Core Synthesis and Derivatization

This compound serves as a key intermediate for the introduction of the 5-(2-furyl)isoxazole-3-carboxamide moiety, a recognized pharmacophore in numerous biologically active molecules. The primary route for its utilization in agrochemical synthesis involves the conversion of the methyl ester to a more reactive intermediate, such as a carboxylic acid or an acid chloride, followed by amidation with various substituted amines. This modular approach allows for the systematic modification of the final molecule to optimize biological activity and physicochemical properties.

A general synthetic workflow for the derivatization of this compound into target agrochemical candidates is depicted below.

Applications in Agrochemical Development

The isoxazole ring is a privileged structure in agrochemical design due to its metabolic stability and ability to engage in various biological interactions. Derivatives of this compound have demonstrated significant potential across the three major classes of crop protection agents.

Fungicidal Activity

A significant area of application for isoxazole derivatives is in the development of novel fungicides. The 5-(2-furyl)isoxazole-3-carboxamide scaffold has been incorporated into molecules targeting key fungal enzymes. While specific data for derivatives of this compound is proprietary or dispersed in patent literature, studies on analogous 5-methylisoxazole-4-carboxylic oxime esters have shown promising results against a range of plant pathogens. For instance, certain compounds exhibit potent activity against Botrytis cinerea and Rhizoctonia solani.[1]

The proposed mode of action for many isoxazole-based fungicides involves the inhibition of crucial cellular processes in the target fungi. One of the well-established mechanisms for isoxazole-containing fungicides is the disruption of sterol biosynthesis, specifically the demethylation of sterols, which are essential components of fungal cell membranes. This inhibition leads to the accumulation of toxic sterol precursors and ultimately cell death.

Herbicidal Activity

Isoxazole derivatives have also been successfully developed as herbicides. For example, N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides have been designed and synthesized, demonstrating potent herbicidal activity.[2] These compounds can act as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the biosynthesis of plastoquinone and tocopherols. Inhibition of HPPD leads to a bleaching effect in susceptible plants due to the disruption of carotenoid biosynthesis. While direct analogues from this compound are under investigation, the structural similarity suggests a high potential for developing novel herbicides based on this core.

Insecticidal Activity

The isoxazole scaffold is present in several commercial insecticides. Aryl isoxazoline derivatives containing a pyrazole-5-carboxamide motif have shown excellent insecticidal activity against various pests.[3] These compounds often act as antagonists of the gamma-aminobutyric acid (GABA) receptor in the insect nervous system, leading to hyperexcitation, convulsions, and death. The derivatization of this compound provides a promising avenue for the discovery of new insecticidal agents with potentially novel modes of action.

Quantitative Biological Activity Data

The following tables summarize the biological activity of representative isoxazole derivatives, highlighting the potential of this chemical class in agrochemical applications. It is important to note that these are analogous compounds, and the activity of direct derivatives of this compound may vary.

Table 1: Fungicidal Activity of Isoxazole Derivatives

| Compound Class | Target Fungi | Activity | Reference |

| 5-methylisoxazole-4-carboxylic oxime esters | Botrytis cinerea | EC50 = 1.95 µg/mL for compound 5g | [1] |

| 5-methylisoxazole-4-carboxylic oxime esters | Rhizoctonia solani | Moderate to good activity | [1] |

| Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylates | Fusarium graminearum, Thanatephorus cucumeris, Botrytis cinerea, Fusarium oxysporum | 32–58% inhibition at 100 mg/L | [4] |

Table 2: Herbicidal Activity of Isoxazole Derivatives

| Compound Class | Target Weed | Activity | Reference |

| N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides | Portulaca oleracea, Abutilon theophrasti | 100% inhibition at 10 mg/L for compound I-26 | [2] |

| N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides | Echinochloa crusgalli, Abutilon theophrasti | Excellent post-emergence activity at 150 g/ha for compound I-05 | [2] |

| 2-(5-Isoxazolyloxy)-acetamide Derivatives | Upland weeds | Strong herbicidal activity at 0.25-0.5 kg a.i./ha | [5] |

Table 3: Insecticidal Activity of Isoxazole Derivatives

| Compound Class | Target Pest | Activity | Reference |

| Aryl Isoxazoline Derivatives with Pyrazole-5-carboxamide | Mythimna separata | Excellent activity | [3] |

| 3-(Arylthiomethyl)isoxazole-4,5-dicarboxamides | Spodoptera exigua | >67% mortality for 68.8% of compounds tested | [6] |

| N-Benzoyl-N'-[5-(2'-substituted phenyl)-2-furoyl] Semicarbazide Derivatives | Plutella xylostella L. | Good activity | [7] |

Experimental Protocols

Detailed experimental protocols for the synthesis of agrochemicals are often proprietary. However, based on established chemical literature, a representative protocol for the synthesis of a 5-(2-furyl)isoxazole-3-carboxamide derivative is provided below.

Synthesis of N-Aryl-5-(2-furyl)isoxazole-3-carboxamide

Step 1: Synthesis of 5-(2-furyl)isoxazole-3-carboxylic acid

To a solution of this compound (1.0 eq) in a mixture of ethanol and water is added sodium hydroxide (1.1 eq). The reaction mixture is stirred at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material. The ethanol is removed under reduced pressure, and the aqueous residue is diluted with water and washed with diethyl ether. The aqueous layer is then acidified to pH 2-3 with concentrated hydrochloric acid, resulting in the precipitation of the carboxylic acid. The solid is collected by filtration, washed with cold water, and dried under vacuum to yield 5-(2-furyl)isoxazole-3-carboxylic acid.

Step 2: Synthesis of N-Aryl-5-(2-furyl)isoxazole-3-carboxamide